1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride
Description
1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a pyrazole-based organic compound with a methanamine backbone and a dihydrochloride salt formulation. The structure features a 3-methyl-substituted pyrazole ring and a pentan-3-yl group at the 1-position of the heterocycle. This compound is part of a broader class of substituted pyrazole derivatives, which are widely explored in pharmaceutical and materials science research due to their tunable electronic and steric properties.
Properties
IUPAC Name |
(3-methyl-1-pentan-3-ylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c1-4-10(5-2)13-7-9(6-11)8(3)12-13;;/h7,10H,4-6,11H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTPSWZXVHTCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=C(C(=N1)C)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole- and triazole-based dihydrochlorides, focusing on molecular features, physicochemical properties, and applications.
Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects: The target compound’s pentan-3-yl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like the propargyl group in or the methylamine in .
Core Heterocycle :
- Pyrazole derivatives (target, ) are often preferred for metabolic stability, whereas triazoles (e.g., ) provide additional hydrogen-bonding sites for molecular recognition .
Physical State :
- The triazole-based compound in is a pale liquid, facilitating solubility in organic solvents, whereas most pyrazole analogs (e.g., ) are solids requiring specific formulation strategies.
Synthetic Utility :
- The propargyl-substituted compound is a candidate for click chemistry, enabling rapid derivatization in drug discovery pipelines. In contrast, the target compound’s alkyl chain may favor hydrophobic interactions in supramolecular assemblies.
Research and Development Trends
- Pharmaceuticals : Chlorophenyl and triazole derivatives () are frequently explored as kinase inhibitors or antimicrobial agents.
- Material Science : Propargyl and methylamine analogs () are leveraged for functionalized polymers or catalysts.
- Challenges : Bulky substituents (e.g., pentan-3-yl) may complicate crystallization or scale-up, as seen in SHELX refinement workflows .
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